molecular formula C11H13Cl2N3O3 B8483987 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one

Cat. No.: B8483987
M. Wt: 306.14 g/mol
InChI Key: ZZDAAVOYFUBIAA-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with dichloro and morpholinyl groups, and an oxy-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-nitropyrimidine and morpholine.

    Substitution Reaction: The nitro group is then reduced to an amino group, followed by substitution with a chloro group to form 2,4-dichloro-6-morpholin-4-yl-pyrimidine.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with propan-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-morpholin-4-yl-pyrimidine: Shares the pyrimidine core but lacks the oxy-propanone moiety.

    1-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethanol: Similar structure with an ethanol group instead of propan-2-one.

Properties

Molecular Formula

C11H13Cl2N3O3

Molecular Weight

306.14 g/mol

IUPAC Name

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one

InChI

InChI=1S/C11H13Cl2N3O3/c1-7(17)6-19-8-9(12)14-11(13)15-10(8)16-2-4-18-5-3-16/h2-6H2,1H3

InChI Key

ZZDAAVOYFUBIAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-N-methoxy-N-ethyl-acetamide (200 mg, 0.60 mmol) in THF (4 mL) at −78° C. was added methylmagnesium bromide (1.28 mL, 1.79 mmol, 1.4 M solution in THF/toluene) and the resulting mixture warmed to RT and stirred for 3 hours. The resulting mixture was quenched with 1M HCl and extracted with ethyl acetate. The combined organic extracts were washed with brine, then dried (Na2SO4) and concentrated in vacuo affording 1-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-propan-2-one as a white solid (146 mg, 80%). LCMS: RT=2.90 min, [M+H]+=306/308/310.
Name
2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-N-methoxy-N-ethyl-acetamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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